N-((2-benzoyl-4-methylphenyl)carbamothioyl)benzamide
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Description
Molecular Structure Analysis
The molecular conformation of a similar compound, “N–((2–Acetylphenyl)carbamothioyl)benzamide”, is stabilized by intermolecular and intramolecular H–bonds . All DFT calculations have been implemented at the B3LYP level with the 6–311G(d,p) basis set . The optimized molecular structure parameters have been compared with the experimental one in the solid phase .Scientific Research Applications
Anticancer Properties
1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with cellular signaling pathways critical for cancer growth .
Photodynamic Therapy (PDT)
In PDT, light-sensitive compounds are activated by specific wavelengths of light to generate reactive oxygen species (ROS) that selectively destroy cancer cells. 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea derivatives have been investigated as potential photosensitizers for PDT due to their absorption properties and ability to generate ROS upon light exposure .
Antimicrobial Activity
This compound exhibits antimicrobial properties against bacteria, fungi, and viruses. Researchers have studied its efficacy against drug-resistant strains, making it a potential candidate for novel antimicrobial agents .
Metal Ion Chelation
1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea acts as a chelating agent for metal ions. It can form stable complexes with transition metals, which has implications in analytical chemistry, environmental remediation, and metal-based drug design .
Corrosion Inhibition
In the field of materials science, this compound has been investigated as a corrosion inhibitor for metals. Its ability to adsorb onto metal surfaces and form protective layers helps prevent corrosion in aggressive environments .
Organic Synthesis
1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea serves as a versatile building block in organic synthesis. Chemists use it to create more complex molecules, such as heterocycles and pharmaceutical intermediates .
properties
IUPAC Name |
N-[(2-benzoyl-4-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMRQXMDQGXLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-benzoyl-4-methylphenyl)carbamothioyl)benzamide |
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